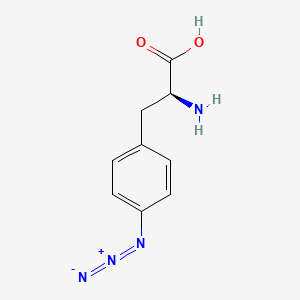

4-Azido-L-phenylalanine

Descripción general

Descripción

4-Azido-L-phenylalanine is an unnatural derivative of L-phenylalanine . It is a nonpolar, essential amino acid that naturally occurs in the human body and is also used to treat patients with depression . It is also known as azF, a genetically-encoded molecular probe . It is used to study GPCRs in their native cellular environment or under detergent solubilized conditions .

Synthesis Analysis

The synthesis of 4-Azido-L-phenylalanine begins from L-phenylalanine . Two new azidophenylalanine residues have been synthesized and, in combination with 4-azido-L-phenylalanine and 4-azidomethyl-L-phenylalanine, form a series of unnatural amino acids (UAAs) containing the azide vibrational reporter at varying distances from the aromatic ring of phenylalanine .Molecular Structure Analysis

The molecular formula of 4-Azido-L-phenylalanine is C9H10N4O2 . Its average mass is 206.201 Da and its monoisotopic mass is 206.080383 Da .Chemical Reactions Analysis

4-Azido-L-phenylalanine contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

4-Azido-L-phenylalanine is an off-white to brown powder . It has 6 H bond acceptors, 4 H bond donors, and 5 freely rotating bonds . Its polar surface area is 91 Å^2 .Aplicaciones Científicas De Investigación

4-Azido-L-phenylalanine: A Comprehensive Analysis of Scientific Research Applications:

Protein Functionalization

4-Azido-L-phenylalanine is used for the in-vivo incorporation of clickable unnatural amino acids with unique reactivity at a defined position. This allows for the functionalization of proteins, where the azide functionalities in the protein can be modified with alkyne-bearing molecules through Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biosynthesis of L-Phenylalanine

An artificial bioconversion process has been developed to synthesize L-phenylalanine from inexpensive aromatic precursors like benzaldehyde or benzyl alcohol. This opens up possibilities for L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

Study of Fermi Resonances

The absorption profile of 4-azido-l-phenylalanine has been studied and attributed to accidental Fermi resonances (FRs) using linear absorption and two-dimensional (2D) IR spectroscopies. This helps in identifying and modulating these resonances for various scientific applications .

Synthesis of Peptides and Biologically Active Molecules

Fmoc-4-azido-L-phenylalanine serves as a highly versatile compound used in synthesizing a diverse range of peptides, proteins, and biologically active molecules. It also acts as a valuable starting material for the synthesis of various azide-containing compounds .

Mecanismo De Acción

Target of Action

4-Azido-L-phenylalanine (AzF) is an unnatural amino acid that is primarily used as a photoaffinity probe . It is incorporated into proteins at specific sites, making proteins the primary targets of AzF . The azide group in AzF can react with molecules containing alkyne groups .

Mode of Action

AzF is incorporated into proteins using amber codon suppression . Once incorporated, it can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction allows AzF to form covalent bonds with these molecules, enabling the study of protein interactions .

Biochemical Pathways

The primary biochemical pathway involving AzF is the process of protein synthesis and modification. AzF is incorporated into proteins during synthesis, replacing a natural amino acid . Once incorporated, the azide group in AzF can react with alkyne-bearing molecules in a CuAAC reaction . This reaction is part of the “click chemistry” toolbox, a set of reactions known for their reliability and specificity .

Pharmacokinetics

The water solubility of AzF suggests it could be readily absorbed and distributed in the body. Its stability in ambient light is low, which may affect its bioavailability .

Result of Action

The incorporation of AzF into proteins allows for the study of protein interactions . For example, it has been used to study receptor dimerization . By incorporating AzF into a receptor at specific interaction sites and then irradiating the protein, researchers can induce cross-linking between receptors, forming a covalently bonded dimer . This provides evidence supporting the role of receptor dimerization in biological processes .

Action Environment

The action of AzF is influenced by environmental factors. Its stability in ambient light is low, which can limit its utility . New stable photoaffinity probes are being developed to address this issue . Additionally, the reaction between the azide group in AzF and alkyne-bearing molecules requires the presence of copper (I) to catalyze the reaction .

Safety and Hazards

Direcciones Futuras

The in-vivo incorporation of clickable unnatural amino acids such as 4-Azido-L-phenylalanine with unique reactivity at a defined position is used for functionalization of proteins . The azide functionalities in the protein can then be modified with almost any alkyne bearing molecule by Cu (I)-catalyzed azide-alkyne cycloaddition (CuAAC) .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHIKRLROONTL-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186829 | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-L-phenylalanine | |

CAS RN |

33173-53-4 | |

| Record name | p-Azido-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33173-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033173534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AZIDO-L-PHENYLALANINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

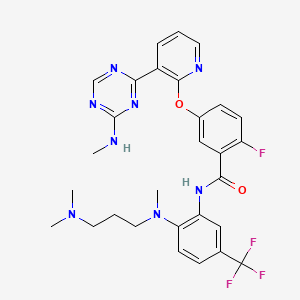

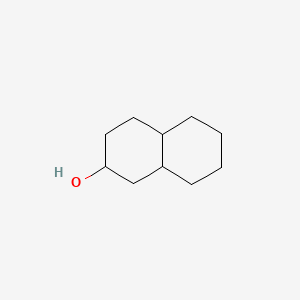

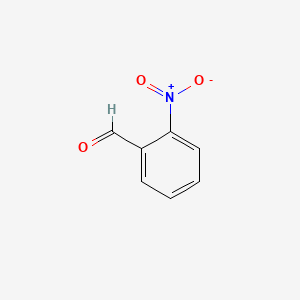

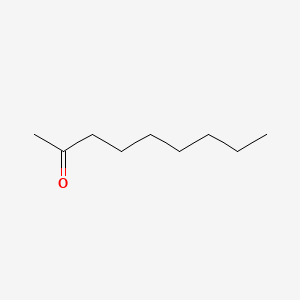

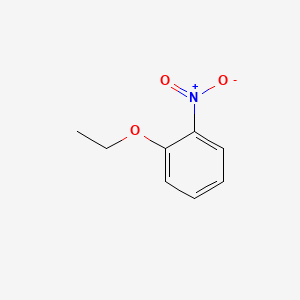

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)

![(2R,4S)-6-fluoro-2-methylspiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1664088.png)